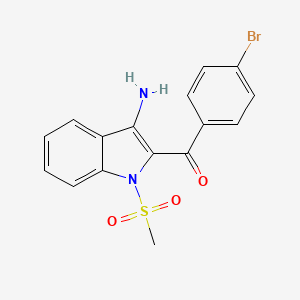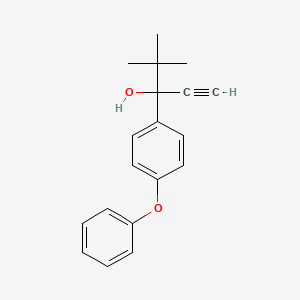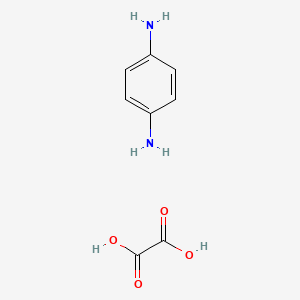![molecular formula C12H9BrCl6 B11947669 9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene CAS No. 92025-12-2](/img/structure/B11947669.png)
9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-溴-3,4,5,6,12,12-六氯四环[6.2.1.13,6.02,7]十二碳-4-烯是一种复杂的有机化合物 ,其独特的四环结构使其具有特殊性质。
准备方法
合成路线和反应条件
9-溴-3,4,5,6,12,12-六氯四环[6.2.1.13,6.02,7]十二碳-4-烯的合成通常涉及多步有机反应。该过程首先形成四环核心,然后通过卤化反应引入溴和氯原子。反应条件,如温度、溶剂和催化剂,经过优化以实现高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及大规模的卤化过程,使用先进的反应器和连续流系统以确保一致的质量和效率。使用自动化系统和严格的质量控制措施对于满足各种应用的需求至关重要。
化学反应分析
反应类型
9-溴-3,4,5,6,12,12-六氯四环[6.2.1.13,6.02,7]十二碳-4-烯会发生几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种含氧衍生物。
还原: 还原反应可导致卤素原子的去除,从而产生取代度较低的衍生物。
取代: 卤素原子可以被其他官能团取代,例如羟基或氨基。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化锂铝等还原剂以及用于取代反应的亲核试剂。反应条件,包括温度、溶剂和pH值,经过仔细控制以获得所需的产物。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生酮或羧酸,而取代反应可以产生各种官能化衍生物。
科学研究应用
9-溴-3,4,5,6,12,12-六氯四环[6.2.1.13,6.02,7]十二碳-4-烯在科学研究中有多种应用:
化学: 用作合成复杂有机分子的前体,以及各种化学反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 探索其潜在的治疗应用,特别是在开发新药方面。
工业: 用于生产具有独特性质的特殊化学品和材料。
作用机理
9-溴-3,4,5,6,12,12-六氯四环[6.2.1.13,6.02,7]十二碳-4-烯的作用机理涉及其与特定分子靶标和途径的相互作用。该化合物的卤素原子在其反应性和与各种生物分子的结合亲和力中起着至关重要的作用。目前正在进行关于其分子相互作用和对细胞途径影响的详细研究,以全面了解其作用机理。
作用机制
The mechanism of action of 9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms play a crucial role in its reactivity and binding affinity to various biological molecules. Detailed studies on its molecular interactions and effects on cellular pathways are ongoing to fully understand its mechanism of action.
相似化合物的比较
类似化合物
9-溴-3,4,5,6,12,12-六氯四环[6.2.1.13,6.02,7]十二碳烷: 结构相似,但缺少双键。
3,4,5,6,12,12-六氯四环[6.2.1.13,6.02,7]十二碳-4-烯: 结构相似,但缺少溴原子。
独特性
9-溴-3,4,5,6,12,12-六氯四环[6.2.1.13,6.02,7]十二碳-4-烯中同时存在溴和多个氯原子使其与类似物相比具有独特性。
属性
CAS 编号 |
92025-12-2 |
|---|---|
分子式 |
C12H9BrCl6 |
分子量 |
445.8 g/mol |
IUPAC 名称 |
9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C12H9BrCl6/c13-5-2-3-1-4(5)7-6(3)10(16)8(14)9(15)11(7,17)12(10,18)19/h3-7H,1-2H2 |
InChI 键 |
ZCXWLYHFCQNFFL-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC(C1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)
![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)











![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)
